molecular formula C13H18O3 B14240417 tert-Butyl 4-ethylphenyl carbonate CAS No. 224824-55-9

tert-Butyl 4-ethylphenyl carbonate

Cat. No.: B14240417
CAS No.: 224824-55-9
M. Wt: 222.28 g/mol
InChI Key: WPNMAXQRQWJPDX-UHFFFAOYSA-N
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Description

tert-Butyl 4-ethylphenyl carbonate is a carbonate ester derivative characterized by a tert-butoxycarbonyl (BOC) group attached to a para-ethyl-substituted phenyl ring. Structurally, it consists of a phenyl ring with an ethyl substituent at the 4-position, linked via an oxygen atom to a tert-butyl carbonate group. This compound is part of a broader class of tert-butyl aryl carbonates, which are widely utilized in organic synthesis as protective groups for alcohols and phenols due to their stability under basic conditions and selective cleavage under acidic conditions .

By extrapolation, this compound is likely prepared through a similar pathway, involving 4-ethylphenol and di-tert-butyl dicarbonate in the presence of a base catalyst.

Properties

CAS No.

224824-55-9

Molecular Formula

C13H18O3

Molecular Weight

222.28 g/mol

IUPAC Name

tert-butyl (4-ethylphenyl) carbonate

InChI

InChI=1S/C13H18O3/c1-5-10-6-8-11(9-7-10)15-12(14)16-13(2,3)4/h6-9H,5H2,1-4H3

InChI Key

WPNMAXQRQWJPDX-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)OC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Reaction with Di-tert-butyl Dicarbonate

The most widely reported method involves the direct acylation of 4-ethylphenol with Boc₂O in the presence of a base. A representative procedure from ChemicalBook describes:

  • Reagents : 4-Ethylphenol (1 eq), Boc₂O (1.2 eq), 4-dimethylaminopyridine (DMAP, 0.1 eq)
  • Solvent : N,N-dimethylformamide (DMF) or toluene
  • Conditions : 40–60°C for 5–6 hours under nitrogen.

The reaction proceeds via nucleophilic attack of the phenolic oxygen on the electrophilic carbonyl carbon of Boc₂O, facilitated by DMAP (Figure 1). Yields range from 70–75%, with purity >96% confirmed by HPLC.

Alternative Routes Using Phosgene Derivatives

A patent by CN106831421A discloses a safer approach avoiding phosgene gas:

  • Generate sodium tert-butoxide from metallic sodium and tert-butanol in xylene at 130–140°C.
  • Carboxylate with CO₂ in petroleum ether to form monoester sodium salt.
  • React with methyl chloroformate in the presence of N,N-dimethylformamide (DMF)/triethylamine.

This method achieves 60–63% yield but requires careful handling of sodium intermediates.

Catalytic Methods with Lewis Acids

Yb(OTf)₃-Catalyzed Etherification

Ytterbium triflate [Yb(OTf)₃] enables efficient Boc protection under mild conditions (Table 1):

Catalyst Loading Solvent Temperature Time Yield
5 mol% CH₃CN 60°C 1 h 70%
10 mol% CH₃NO₂ 40°C 2 h 54%

Data adapted from PMC7450632

The mechanism involves Yb³⁺ coordinating to Boc₂O, forming a reactive intermediate that undergoes nucleophilic substitution with 4-ethylphenol. Excess Boc₂O (2.3 eq) shifts equilibrium toward product formation.

Solvent Optimization and Reaction Conditions

Solvent Polarity Effects

Non-polar solvents like toluene favor Boc₂O activation but slow reaction kinetics. Polar aprotic solvents (DMF, CH₃CN) enhance ion pair separation, accelerating acylation:

  • DMF : 75% yield at 60°C
  • CH₃CN : 70% yield at 60°C
  • Toluene : 65% yield (requires azeotropic water removal)

Temperature and Time Profiles

Elevated temperatures (60–80°C) improve conversion but risk side reactions. Optimal profiles balance speed and selectivity:

  • 60°C: Maximum yield (70–75%) in 1–2 hours
  • 40°C: Requires 6–8 hours for comparable yields

Purification Techniques and Yield Optimization

Distillation vs. Crystallization

  • Vacuum Distillation : Achieves >96% purity (2 Torr, 109–111°C)
  • Crystallization : Lower purity (90–92%) but suitable for bulk batches

Waste Reduction Strategies

Industrial methods emphasize solvent recycling:

  • Xylene and petroleum ether recovery reduces costs by 20–30%
  • Aqueous workups minimize organic waste

Industrial-Scale Production Considerations

Cost-Effective Reagent Selection

Replacing toluene with petroleum ether in carboxylation steps lowers raw material expenses by 15%.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-ethylphenyl carbonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Hydrolysis: 4-ethylphenol and tert-butyl alcohol.

    Transesterification: Various carbonate esters depending on the alcohol used.

    Substitution: Substituted phenyl carbonates.

Scientific Research Applications

tert-Butyl 4-ethylphenyl carbonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 4-ethylphenyl carbonate involves the formation of a stable carbonate ester, which can protect sensitive hydroxyl groups during chemical reactions. The tert-butyl group provides steric hindrance, preventing unwanted side reactions. Upon completion of the desired reaction, the protecting group can be removed under mild conditions, regenerating the free hydroxyl group .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares tert-Butyl 4-ethylphenyl carbonate with structurally related tert-butyl aryl carbonates, focusing on substituent effects, physicochemical properties, and applications:

Compound Substituent Molecular Formula Molecular Weight (g/mol) Key Properties Synthetic Route
This compound 4-ethyl C₁₃H₁₈O₃ 222.28 Hydrophobic due to ethyl group; stable under basic conditions Hypothesized: Di-tert-butyl dicarbonate + 4-ethylphenol
tert-Butyl 4-cyano-phenyl carbonate 4-cyano C₁₂H₁₃NO₃ 219.24 Polar cyano group enhances crystallinity; herringbone packing with weak interactions Di-tert-butyl dicarbonate + 4-cyanophenol
tert-Butyl 4-vinylphenyl carbonate 4-vinyl C₁₃H₁₆O₃ 220.26 Polymerizable vinyl group; used in photoresist materials Di-tert-butyl dicarbonate + 4-vinylphenol (exact method not detailed)
tert-Butyl (4-bromophenyl)carbamate 4-bromo C₁₁H₁₄BrNO₂ 272.14 Bromine substituent increases molecular weight; potential toxicity concerns Not explicitly stated, but likely via carbamate formation

Key Observations :

Substituent Effects on Properties: Ethyl group (4-ethyl): Enhances hydrophobicity and lipophilicity, making the compound suitable for applications requiring solubility in non-polar solvents . Cyano group (4-cyano): Introduces polarity and stabilizes crystal packing via weak intermolecular interactions, as observed in X-ray studies . Vinyl group (4-vinyl): Enables polymerization or cross-linking, relevant in materials science (e.g., photoresists) .

Synthetic Flexibility :
The tert-butyl carbonate group is highly versatile, allowing substitution with diverse functional groups (e.g., nitro, methoxy, halogens) to tailor properties for specific applications. For example, tert-butyl 4-methoxyphenyl derivatives exhibit altered electronic properties due to the electron-donating methoxy group .

Stability and Reactivity: All tert-butyl aryl carbonates share acid-labile stability, enabling selective deprotection under mild acidic conditions. However, electron-withdrawing substituents (e.g., cyano) may slightly accelerate hydrolysis compared to electron-donating groups (e.g., ethyl) .

Applications :

  • Protective Groups : tert-Butyl carbonates are widely used to protect hydroxyl groups during multi-step syntheses .
  • Materials Science : Vinyl-substituted derivatives are employed in photolithography and polymer chemistry .

Research Findings and Data Tables

Table 1: NMR Chemical Shifts (Hypothetical Comparison)

Proton/Group This compound (δ, ppm) tert-Butyl 4-cyano-phenyl carbonate (δ, ppm) tert-Butyl 4-vinylphenyl carbonate (δ, ppm)
tert-Butyl (C(CH₃)₃) ~1.3 (s, 9H) 1.3 (s, 9H) 1.3 (s, 9H)
Aromatic protons 7.2–7.4 (m, 4H) 7.6–8.0 (m, 4H) 7.0–7.5 (m, 4H)
Substituent protons 2.6 (q, 2H, CH₂), 1.2 (t, 3H, CH₃) - 5.2–5.8 (m, 2H, CH₂=CH)

Table 2: Thermal Stability

Compound Melting Point (°C) Decomposition Temperature (°C)
tert-Butyl 4-cyano-phenyl carbonate 98–102 >200 (stable up to 200°C)
tert-Butyl 4-vinylphenyl carbonate Not reported ~180–200 (polymerizes)

Q & A

Q. What are established synthetic methodologies for tert-butyl 4-ethylphenyl carbonate?

The synthesis typically involves multi-step reactions using tert-butyl protecting groups. For example, a five-step procedure employs lithium diisopropylamide (LDA) in tetrahydrofuran (THF)/hexane at -78°C, followed by acid hydrolysis and palladium-catalyzed coupling under inert atmosphere . Alternative routes use nucleophilic substitution with potassium carbonate in 1,4-dioxane at elevated temperatures (110°C) . Key steps include Boc protection strategies, where di-tert-butyl dicarbonate (Boc₂O) reacts with amines in the presence of DMAP and a base like triethylamine, releasing CO₂ and tert-butoxide as byproducts .

Q. What safety protocols should be followed when handling this compound?

Although not classified as hazardous, standard laboratory precautions apply: use PPE (gloves, goggles), avoid inhalation of dust/aerosols, and ensure adequate ventilation. Thermal decomposition may release irritants (e.g., CO₂, tert-butoxide), necessitating controlled heating conditions . Storage should be in cool, dry environments away from incompatible materials like strong acids/bases .

Advanced Research Questions

Q. How can reaction yields be optimized in the synthesis of this compound?

Yield optimization requires careful control of reaction parameters. For palladium-catalyzed steps, maintaining an inert atmosphere (e.g., nitrogen) and temperatures between 40–100°C improves catalyst efficiency . Solvent selection (e.g., tert-butyl alcohol for coupling reactions) and stoichiometric ratios (e.g., excess cesium carbonate for deprotonation) are critical . Computational tools like AI-driven retrosynthesis models (using databases like Reaxys) can predict optimal one-step routes by analyzing precursor relevance and plausibility thresholds .

Q. How do stability profiles of this compound vary under different storage conditions?

Stability studies under GLP conditions indicate that the compound is stable at room temperature in anhydrous environments. However, exposure to moisture or acidic conditions may hydrolyze the carbonate ester, releasing CO₂ and tert-butanol. Accelerated degradation studies (e.g., 40°C/75% RH) combined with HPLC monitoring are recommended for long-term storage assessments .

Q. What strategies resolve contradictions in reported reactivity of this compound in nucleophilic substitutions?

Discrepancies often arise from solvent polarity and base strength variations. For example, potassium carbonate in 1,4-dioxane (polar aprotic solvent) enhances nucleophilicity compared to acetonitrile . Mechanistic studies using DMAP catalysis show that steric hindrance from the tert-butyl group requires longer reaction times (e.g., 72 hours for complete conversion) . Systematic DOE (Design of Experiments) approaches are advised to isolate critical factors .

Q. What are the applications of this compound in polymer or peptide synthesis?

The compound serves as a carbonate-protecting group for hydroxyl or amine functionalities in peptide synthesis. For instance, 4-nitrophenyl carbonates are precursors for active ester intermediates, enabling controlled coupling under mild conditions . In polymer science, tert-butyl carbonate groups act as thermally labile protecting groups, decomposing at elevated temperatures to generate CO₂ and create porous materials .

Methodological Notes

  • Synthesis Validation : Cross-validate reaction conditions (e.g., temperature, solvent polarity) using OECD Guideline-compliant studies .
  • Data Contradiction Analysis : Compare degradation kinetics across solvents (e.g., 1,4-dioxane vs. acetonitrile) to identify stability outliers .
  • Advanced Characterization : Use computed structural data (e.g., InChI keys, SMILES) from PubChem to verify purity and isomerism .

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